4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide
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Overview
Description
4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a triazolopyridine moiety
Preparation Methods
The synthesis of 4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide involves multiple steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with butanoyl chloride to form an intermediate, which is then reacted with 2-(1,2,4-triazolo[4,3-a]pyridin-3-yl)ethylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The triazolopyridine moiety is known to interact with various biological targets, which contributes to the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds include other triazolopyridine derivatives and dichlorophenoxy compounds. Compared to these, 4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide is unique due to its combined structural features, which may confer distinct biological activities and chemical reactivity. Some similar compounds are:
- 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
- 2,4-dichlorophenoxyacetic acid
Properties
Molecular Formula |
C18H18Cl2N4O2 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C18H18Cl2N4O2/c19-13-6-7-15(14(20)12-13)26-11-3-5-18(25)21-9-8-17-23-22-16-4-1-2-10-24(16)17/h1-2,4,6-7,10,12H,3,5,8-9,11H2,(H,21,25) |
InChI Key |
IWTVITATYLYQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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